2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
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Overview
Description
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is a synthetic compound with the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol . This compound is a derivative of D-glucose, where the hydroxyl group at the second carbon is replaced by an amino group linked to a pentynoyl moiety. It is primarily used as a probe in carbohydrate metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose typically involves the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Amino Group: The protected glucose is then subjected to a reaction with an appropriate amine to introduce the amino group at the second carbon.
Coupling with Pentynoyl Moiety: The amino group is then coupled with a pentynoyl moiety using reagents like pentynoic acid or its derivatives.
Deprotection: Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose has several scientific research applications :
Chemistry: Used as a probe in carbohydrate metabolism studies to understand the pathways and mechanisms involved.
Biology: Employed in cell labeling and tracking studies due to its ability to be incorporated into cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose involves its incorporation into metabolic pathways . The compound mimics natural glucose and is taken up by cells via glucose transporters. Once inside the cell, it can interfere with glycolysis and other metabolic processes, making it a valuable tool for studying carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-mannose: Similar structure but differs in the stereochemistry of the sugar moiety.
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-galactose: Another similar compound with a different sugar backbone.
Uniqueness
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is unique due to its specific structure that allows it to be a versatile probe in carbohydrate metabolism studies. Its ability to be incorporated into various metabolic pathways makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPYWMDKTXDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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